molecular formula C12H7ClFNO2 B6590897 6-Chloro-3-(4-fluorophenyl)picolinic acid CAS No. 1214381-04-0

6-Chloro-3-(4-fluorophenyl)picolinic acid

Cat. No.: B6590897
CAS No.: 1214381-04-0
M. Wt: 251.64 g/mol
InChI Key: WOZZOVSVIAPCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(4-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7ClFNO2 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 6th position and a fluorophenyl group at the 3rd position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-fluorophenyl)picolinic acid typically involves the chlorination and fluorination of picolinic acid derivatives. One common method includes the reaction of 6-chloropicolinic acid with 4-fluorobenzene under specific conditions to introduce the fluorophenyl group at the 3rd position. The reaction conditions often involve the use of catalysts and solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-fluorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Chloro-3-(4-fluorophenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-nitropicolinic acid
  • 3-Amino-6-chloropyridine-2-carboxylic acid
  • 6-Chloro-5-methylpyridine-2-carboxylic acid

Uniqueness

6-Chloro-3-(4-fluorophenyl)picolinic acid is unique due to the presence of both chlorine and fluorophenyl groups, which confer specific chemical and biological properties. This makes it distinct from other picolinic acid derivatives and useful in various specialized applications.

Properties

IUPAC Name

6-chloro-3-(4-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-10-6-5-9(11(15-10)12(16)17)7-1-3-8(14)4-2-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZZOVSVIAPCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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